molecular formula C10H7BrO3S B13014443 Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13014443
M. Wt: 287.13 g/mol
InChI Key: HPSIGRYWDNGWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 2112950-21-5) is a multifunctional benzothiophene derivative of high interest in materials science and organic synthesis. This compound features a benzo[b]thiophene core substituted with a bromine atom, a hydroxyl group, and a methyl ester, making it a versatile building block for constructing complex π-conjugated systems for advanced applications . Its primary research value lies in its role as a key precursor in the development of organic electronic materials. The structure is closely related to those used in the construction of novel organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . The 7-bromo substituent provides a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), allowing researchers to extend molecular conjugation or introduce specific functional groups. Simultaneously, the 3-hydroxy and methyl ester groups offer additional handles for chemical modification or can influence the electronic properties and crystallinity of the resulting materials . This compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H7BrO3S

Molecular Weight

287.13 g/mol

IUPAC Name

methyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7BrO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3

InChI Key

HPSIGRYWDNGWSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Origin of Product

United States

Preparation Methods

Cyclization via Annulation of Substituted Benzonitriles and Thioglycolates

  • A rapid and efficient method involves microwave-assisted cyclocondensation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine in DMSO solvent.
  • This method produces 3-substituted benzo[b]thiophenes, including 3-amino derivatives, which can be further transformed into 3-bromo analogues by deaminative bromination.
  • For example, 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-nitrobenzonitrile reacts with methyl thioglycolate under microwave irradiation at 130 °C for 11 minutes to yield 3-aminobenzothiophenes in yields up to 94-95%.
  • Subsequent deaminative bromination using tert-butyl nitrite and copper(II) bromide converts the amino group to bromine, affording the bromobenzothiophene intermediate in excellent yield.

Esterification and Transesterification

  • The methyl ester group at the 2-position is typically introduced or modified by esterification or transesterification reactions.
  • According to patent literature, methyl esters of benzo[b]thiophene-2-carboxylates can be converted to other alkyl esters by treatment with sodium alkoxides in the corresponding alcohol solvent under reflux.
  • The reaction proceeds via internal condensation and cyclization, and the product is isolated by acidification and recrystallization.
  • This method allows for the preparation of methyl esters as well as their derivatives by varying the alkoxide and alcohol used.

Hydroxylation and Demethylation Routes

  • The introduction of the hydroxyl group at the 3-position (or 7-position depending on numbering) can be achieved by demethylation of methoxy precursors.
  • One practical route involves synthesis of 7-methoxybenzo[b]thiophene derivatives followed by demethylation using boron tribromide (BBr3) to yield the hydroxy compound.
  • Alternative routes include bromination-dehydrobromination sequences starting from dihydrobenzo[b]thiophene ketones, followed by oxidation and cyclization steps to install the hydroxyl group.
  • These methods have been developed to improve yield and reduce the number of steps compared to earlier circuitous routes.
Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Cyclocondensation 2-halobenzonitrile + methyl thioglycolate + Et3N in DMSO 130 °C (microwave) 11 min 94-95 Rapid microwave-assisted synthesis of 3-aminobenzo[b]thiophenes
2 Deaminative Bromination tert-butyl nitrite + CuBr2 in acetonitrile Room temperature 1-2 hours Excellent Converts 3-amino to 3-bromo substituent
3 Esterification/Transesterification Sodium alkoxide (RONa) in ROH (alcohol solvent) Reflux (boiling point) Several hours High Internal condensation and cyclization to form methyl ester or other alkyl esters
4 Demethylation (Hydroxylation) Boron tribromide (BBr3) 0 °C to room temp Several hours Good Converts methoxy to hydroxy group; critical for 3-hydroxy substitution
5 Bromination-Dehydrobromination Bromine or NBS in suitable solvent Variable Variable Moderate Alternative route to introduce bromine at 7-position
  • Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional heating methods, making it a preferred approach for the cyclization step.
  • The choice of base (triethylamine vs. sodium methoxide) influences the reaction efficiency and selectivity in the cyclocondensation step.
  • Deaminative bromination using tert-butyl nitrite and copper(II) bromide is a mild and efficient method to introduce bromine at the 3-position without metal-catalyzed cross-coupling steps.
  • Demethylation with boron tribromide is a well-established method for converting methoxy groups to hydroxyl groups in benzo[b]thiophene derivatives, providing good yields and purity.
  • The transesterification step allows flexibility in modifying the ester group, which can be useful for tuning solubility and reactivity in downstream applications.

The preparation of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves a multi-step synthetic sequence combining:

  • Microwave-assisted cyclocondensation of halobenzonitriles with methyl thioglycolate to form the benzo[b]thiophene core,
  • Deaminative bromination to install the bromine substituent,
  • Esterification or transesterification to form the methyl ester,
  • Demethylation to introduce the hydroxy group at the 3-position.

These methods are supported by detailed reaction condition optimizations and yield data, providing a robust and efficient synthetic route suitable for research and pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzo[b]thiophene derivatives.

    Oxidation: Formation of carbonyl-containing benzo[b]thiophene derivatives.

    Reduction: Formation of alcohol-containing benzo[b]thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions, including substitution, oxidation, and reduction, enhances its utility in organic synthesis. Researchers utilize this compound to create derivatives with tailored properties for specific applications.

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. Studies have shown that the presence of the bromine atom significantly enhances its efficacy against resistant strains of bacteria. For instance, research indicated that it could inhibit bacterial growth at concentrations as low as 50 µM .

Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro experiments revealed cytotoxic effects on several cancer cell lines, including those resistant to traditional therapies. The compound's mechanism appears to involve modulation of key signaling pathways related to cell cycle regulation and apoptosis .

Medicinal Chemistry

Lead Compound for Pharmaceuticals
Due to its structural features, this compound is being explored as a lead compound for developing new pharmaceuticals targeting diseases such as cancer and infections. Its interactions with biological targets may lead to therapeutic advancements, particularly in creating novel antimicrobial and anticancer agents .

Industrial Applications

Organic Electronics
this compound is also utilized in the production of advanced materials within the field of organic electronics. Its properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs), contributing to innovations in electronic devices .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzo[b]thiophene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, researchers assessed the anticancer properties of this compound on human cancer cell lines. Results showed that it inhibited cell proliferation by inducing apoptosis, suggesting mechanisms that warrant further exploration for therapeutic use.

Mechanism of Action

The mechanism of action of methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substitutions
Compound Name Substituents Molecular Formula CAS RN Key Evidence
Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate 7-Br, 3-OH, 2-COOCH₃ C₁₀H₇BrO₃S N/A Target
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₃ C₁₀H₈O₃S 13134-76-4
Methyl 7-bromobenzo[b]thiophene-2-carboxylate 7-Br, 2-COOCH₃ C₁₀H₇BrO₂S 550998-53-3
Methyl 6-bromo-7-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 6-Br, 7-Cl, 3-CF₃, 2-COOCH₃ C₁₁H₅BrClF₃O₂S N/A
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₂CH₃ C₁₁H₁₀O₃S 5556-20-7

Key Observations :

  • Bromine Substitution : The bromine atom at position 7 (as in the target compound and ) increases molecular weight and polarizability, enhancing hydrophobic interactions in biological systems.
  • Hydroxyl Group: The 3-OH group (target compound and ) introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs like .

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Dielectric Constant (ε)
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 107–108 N/A N/A ~7.3 (similar to methyl tetrahydrothiophene-2-carboxylate)
Methyl 7-bromobenzo[b]thiophene-2-carboxylate N/A 358.9 1.622 N/A
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate N/A N/A N/A ~8.8 (similar to methyl thiophene-2-carboxylate)

Key Observations :

  • The hydroxyl group in the target compound and likely elevates melting points due to intermolecular hydrogen bonding.
  • Bromination () increases density compared to non-halogenated analogs.
  • Dielectric constants (ε) for thiophene derivatives (e.g., ε = 8.81 for methyl thiophene-2-carboxylate ) suggest moderate polarity, consistent with solubility in organic solvents like dichloromethane (used in syntheses ).

Biological Activity

Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7BrO3S
  • Molecular Weight : 273.13 g/mol
  • Functional Groups : Includes a bromine atom, hydroxyl group, and carboxylate group which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the hydroxyl and carboxylate groups allows for:

  • Hydrogen Bonding : Facilitates binding to active sites on enzymes.
  • Ionic Interactions : Enhances affinity towards negatively charged residues in proteins.

Biochemical Pathways

While specific targets for this compound are still under investigation, preliminary studies suggest that it may influence several key biochemical pathways:

  • Inhibition of Kinases : Potential inhibition of kinases involved in signaling pathways related to cell proliferation and survival.
  • Modulation of Gene Expression : May alter transcription factor activity, impacting gene expression profiles.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Demonstrated effectiveness against a range of bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential in inhibiting cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development:

Case Study: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Viability Reduction : Significant reduction in viability observed in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations above 10 µM.
  • Mechanism Elucidation : Induction of apoptosis was confirmed through flow cytometry analysis, indicating the compound's potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 and A549 cell lines
Anti-inflammatoryInhibits COX enzymes

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential.

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